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Compound of Interest

Compound Name: 3,6-Dimethyl-2-pyridinamine

Cat. No.: B1296886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical compound 3,6-

dimethylpyridin-2-amine. It details its chemical structure, identifiers, and physicochemical

properties. While experimental spectroscopic data for this specific isomer is limited, this guide

presents predicted spectral information and discusses analytical methodologies. Furthermore,

a generalized synthesis protocol is outlined based on established reactions for related

compounds. The guide also explores the potential biological significance of the aminopyridine

scaffold, a core component of this molecule, in the context of drug discovery and development,

drawing on the known activities of structurally related compounds.

Chemical Structure and Identifiers
3,6-dimethylpyridin-2-amine is a substituted pyridine derivative with the systematic IUPAC

name 3,6-dimethylpyridin-2-amine.[1] The molecule consists of a pyridine ring with an amino

group at the 2-position and methyl groups at the 3- and 6-positions.

Below is a table summarizing the key chemical identifiers for this compound.
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Identifier Value Reference

CAS Number 823-61-0 [1]

PubChem CID 578956 [1]

IUPAC Name 3,6-dimethylpyridin-2-amine [1]

Molecular Formula C₇H₁₀N₂ [1]

Canonical SMILES CC1=C(N=C(C=C1)C)N [1]

InChI

InChI=1S/C7H10N2/c1-5-3-4-

6(2)9-7(5)8/h3-4H,1-2H3,

(H2,8,9)

[1]

InChIKey
HWMKUXXLKIOVQZ-

UHFFFAOYSA-N
[1]

Physicochemical Properties
A summary of the known and computed physicochemical properties of 3,6-dimethylpyridin-2-

amine is provided in the table below.

Property Value Reference

Molecular Weight 122.17 g/mol [1]

Exact Mass 122.084398 g/mol [2]

Melting Point 50-52 °C

XLogP3 1.3 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 0 [1]

Spectroscopic Data (Predicted and Comparative)
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Direct experimental spectroscopic data for 3,6-dimethylpyridin-2-amine is not readily available

in public databases. However, based on the known spectral characteristics of aminopyridines

and related substituted pyridines, the following data can be predicted.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

methyl and amino group protons.

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aromatic CH (C4-H) 6.5 - 7.5 Doublet

Aromatic CH (C5-H) 6.0 - 7.0 Doublet

Amino NH₂ 4.0 - 5.5 Broad Singlet

Methyl CH₃ (C6-CH₃) 2.2 - 2.5 Singlet

Methyl CH₃ (C3-CH₃) 2.0 - 2.3 Singlet

Note: Chemical shifts are highly dependent on the solvent used.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon

atoms in the molecule.
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Carbon Predicted Chemical Shift (δ, ppm)

C2 (C-NH₂) 158 - 162

C6 (C-CH₃) 155 - 159

C4 135 - 140

C5 110 - 115

C3 (C-CH₃) 115 - 120

C6-CH₃ 20 - 25

C3-CH₃ 15 - 20

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 3,6-dimethylpyridin-2-amine will exhibit characteristic absorption bands for

the amino group and the aromatic ring. As a primary amine, it is expected to show two N-H

stretching bands.[3]

Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

N-H Stretch (asymmetric) 3400 - 3500 Medium

N-H Stretch (symmetric) 3300 - 3400 Medium

C-H Stretch (aromatic) 3000 - 3100 Medium-Weak

C-H Stretch (aliphatic) 2850 - 3000 Medium-Weak

N-H Bend 1580 - 1650 Strong

C=C and C=N Stretch

(aromatic ring)
1400 - 1600 Medium-Strong

C-N Stretch (aromatic amine) 1250 - 1335 Strong

Mass Spectrometry
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A mass spectrum for 3,6-dimethylpyridin-2-amine is available, showing the molecular ion peak.

[2]

m/z Interpretation

122.08 Molecular Ion (M⁺)

107 [M - CH₃]⁺

Experimental Protocols
Proposed Synthesis of 3,6-dimethylpyridin-2-amine
A specific, high-yield synthesis for 3,6-dimethylpyridin-2-amine is not well-documented in the

literature. However, a plausible synthetic route can be derived from methods used for

analogous aminopyridines. One such approach is the amination of a corresponding

halogenated pyridine precursor. A patent describes the formation of 2-amino-3,6-

dimethylpyridine in a product mixture from the reaction of 2,4-diaminotoluene with ammonia

over a γ-aluminum oxide catalyst at high temperature and pressure, suggesting that amination

of substituted pyridines is a viable, though potentially unselective, route.[4]

Generalized Protocol for Amination of a Halogenated Pyridine:

This protocol is a general representation and would require optimization for the specific

synthesis of 3,6-dimethylpyridin-2-amine from a precursor like 2-chloro-3,6-dimethylpyridine.

Materials:

2-Chloro-3,6-dimethylpyridine (or other suitable halogenated precursor)

Ammonia (aqueous or gaseous) or a primary amine

Catalyst (e.g., copper(I) oxide, palladium-based catalyst)

Base (e.g., potassium carbonate)

Solvent (e.g., ethylene glycol, DMF, or toluene)
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Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

To a reaction vessel (e.g., a Schlenk tube or a pressure reactor) under an inert atmosphere,

add the halogenated pyridine precursor, the catalyst, and the base.

Add the solvent to the mixture.

Introduce the aminating agent (ammonia or primary amine).

Seal the vessel and heat the reaction mixture to the required temperature (typically ranging

from 60 to 150 °C) with stirring.

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-

MS).

Upon completion, cool the reaction mixture to room temperature.

Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl

acetate or dichloromethane).

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or

MgSO₄), and filter.

Remove the solvent under reduced pressure.

Purify the crude product using a suitable method, such as column chromatography or

recrystallization, to obtain the desired 3,6-dimethylpyridin-2-amine.

Logical Relationships and Visualization
The following diagram illustrates the logical relationships between the chemical name, its

structure, and its key identifiers.
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Logical Relationship of 3,6-dimethylpyridin-2-amine Identifiers

3,6-dimethylpyridin-2-amine

Chemical Structure
(Pyridine with NH2 at C2, CH3 at C3 & C6)

is represented by

CAS Number
823-61-0

is registered as

PubChem CID
578956

is cataloged as

Molecular Formula
C₇H₁₀N₂

has

SMILES
CC1=C(N=C(C=C1)C)N

can be encoded as

Click to download full resolution via product page

Caption: Chemical identity map for 3,6-dimethylpyridin-2-amine.

Biological and Pharmacological Context
While specific biological activity data for 3,6-dimethylpyridin-2-amine is not extensively

reported, the aminopyridine scaffold is a well-established pharmacophore in medicinal

chemistry.[5] Aminopyridine derivatives have demonstrated a wide range of pharmacological

activities, making them attractive starting points for drug discovery programs.

Known Activities of the Aminopyridine Scaffold:
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Antitubercular Agents: Pyridine-2-methylamine derivatives have been identified as potent

inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis, highlighting their

potential in developing new treatments for tuberculosis.[6]

Anticancer Properties: Certain dimethylpyridine derivatives have shown significant inhibitory

activity against cyclooxygenase (COX) enzymes and cytotoxic effects against various cancer

cell lines.[7] Additionally, some aminopyridine derivatives have been investigated as selective

inhibitors of fibroblast growth factor receptor 4 (FGFR4) for the treatment of hepatocellular

carcinoma.[8]

Adenosine Receptor Ligands: Amino-3,5-dicyanopyridines have been synthesized and

evaluated as ligands for adenosine receptors, which are implicated in various physiological

processes and are targets for a range of therapeutic areas.[9]

Antiprotozoal Activity: The aminopyridine scaffold is being explored for the development of

new drugs against neglected tropical diseases caused by protozoa, such as Chagas

disease, human African trypanosomiasis, and leishmaniasis.[10]

Neurological Activity: 4-aminopyridine is a known potassium channel blocker used to

improve walking in patients with multiple sclerosis.[10] Other aminopyridine derivatives have

been investigated for their potential as antagonists of non-depolarizing muscle relaxants.[11]

Given the diverse biological roles of the aminopyridine core, 3,6-dimethylpyridin-2-amine

represents a valuable building block for the synthesis of novel compounds with potential

therapeutic applications. The specific substitution pattern of the two methyl groups may

influence its pharmacokinetic and pharmacodynamic properties, offering opportunities for the

development of new chemical entities with improved potency, selectivity, or metabolic stability.

Further biological evaluation of this compound and its derivatives is warranted to explore its full

potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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